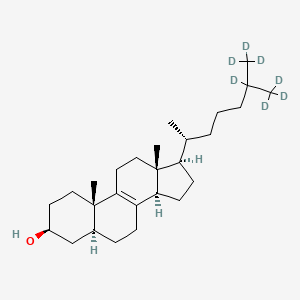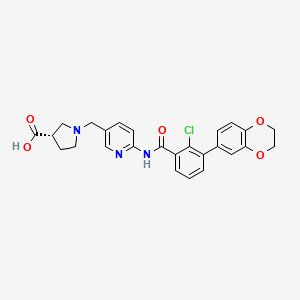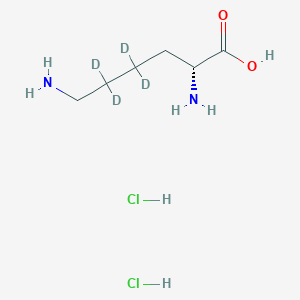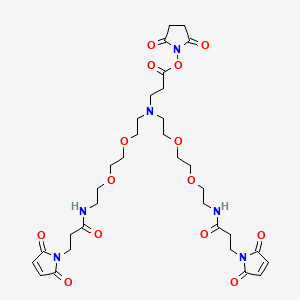
NHS-bis-PEG2-amide-Mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NHS-bis-PEG2-amide-Mal is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its ability to facilitate the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system . It is widely used in scientific research for its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: NHS-bis-PEG2-amide-Mal is synthesized through a series of chemical reactions involving the conjugation of N-hydroxysuccinimide (NHS) ester and maleimide groups. The NHS ester reacts with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds, while the maleimide group reacts with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the NHS ester reacts with primary amines to form amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form thioether bonds.
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, maleimide, lysine, and sulfhydryl-containing molecules.
Conditions: pH 7-9 for NHS ester reactions and pH 6.5-7.5 for maleimide reactions.
Major Products:
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of maleimide with sulfhydryl groups.
Wissenschaftliche Forschungsanwendungen
NHS-bis-PEG2-amide-Mal has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Wirkmechanismus
NHS-bis-PEG2-amide-Mal functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells.
Vergleich Mit ähnlichen Verbindungen
NHS-PEG2-Maleimide: Similar structure with a shorter PEG spacer arm.
NHS-PEG4-Maleimide: Contains a longer PEG spacer arm, providing increased flexibility and solubility.
NHS-PEG6-Maleimide: Further extended PEG spacer arm for specific applications requiring longer linkers.
Uniqueness: NHS-bis-PEG2-amide-Mal is unique due to its balanced PEG spacer length, which provides optimal solubility and flexibility for various applications. Its ability to form stable amide and thioether bonds makes it a versatile tool in the synthesis of PROTACs and other bioconjugates.
Eigenschaften
Molekularformel |
C33H46N6O14 |
|---|---|
Molekulargewicht |
750.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[bis[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]amino]propanoate |
InChI |
InChI=1S/C33H46N6O14/c40-25(7-13-37-27(42)1-2-28(37)43)34-10-17-49-21-23-51-19-15-36(12-9-33(48)53-39-31(46)5-6-32(39)47)16-20-52-24-22-50-18-11-35-26(41)8-14-38-29(44)3-4-30(38)45/h1-4H,5-24H2,(H,34,40)(H,35,41) |
InChI-Schlüssel |
WESJRLOWUQLHTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCN(CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



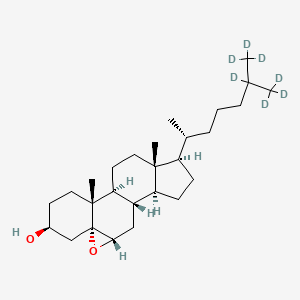

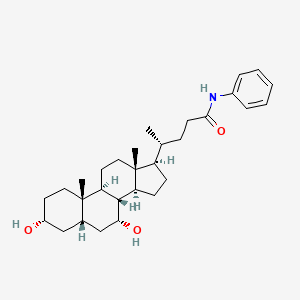



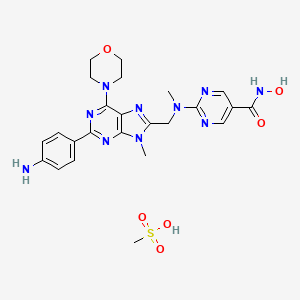
![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
